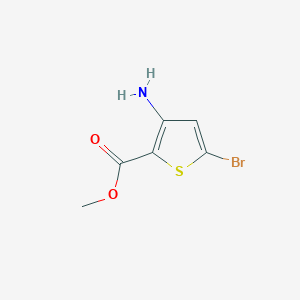![molecular formula C10H6N2S B186497 Thieno[2,3-c][1,6]naphthyridine CAS No. 62506-41-6](/img/structure/B186497.png)
Thieno[2,3-c][1,6]naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[2,3-c][1,6]naphthyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is a fused ring system that contains both nitrogen and sulfur atoms, making it an interesting target for researchers.
Mecanismo De Acción
The exact mechanism of action of thieno[2,3-c][1,6]naphthyridine is not fully understood. However, several studies have suggested that this compound exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, thieno[2,3-c][1,6]naphthyridine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Thieno[2,3-c][1,6]naphthyridine has been shown to exhibit several biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, thieno[2,3-c][1,6]naphthyridine has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using thieno[2,3-c][1,6]naphthyridine in lab experiments is its relatively simple synthesis method. Additionally, this compound exhibits significant biological activity at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using thieno[2,3-c][1,6]naphthyridine is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on thieno[2,3-c][1,6]naphthyridine. One area of interest is the development of new derivatives of this compound with improved biological activity and solubility. Additionally, further studies are needed to fully understand the mechanism of action of thieno[2,3-c][1,6]naphthyridine and its potential applications in the treatment of various diseases. Finally, the use of thieno[2,3-c][1,6]naphthyridine in material science and organic synthesis is an area that warrants further investigation.
Métodos De Síntesis
Several methods have been reported for the synthesis of thieno[2,3-c][1,6]naphthyridine. One of the most common methods involves the reaction of 2-aminobenzothiazole with ethyl bromoacetate, followed by cyclization with sulfur and dehydrogenation to form the final product. Another method involves the reaction of 2-aminobenzothiazole with ethyl 3-oxobutanoate, followed by cyclization with sulfur and dehydrogenation.
Aplicaciones Científicas De Investigación
Thieno[2,3-c][1,6]naphthyridine has been extensively studied for its potential applications in medicinal chemistry. Several studies have shown that this compound exhibits significant anticancer activity by inhibiting the growth of cancer cells. Additionally, thieno[2,3-c][1,6]naphthyridine has been shown to have antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
62506-41-6 |
|---|---|
Nombre del producto |
Thieno[2,3-c][1,6]naphthyridine |
Fórmula molecular |
C10H6N2S |
Peso molecular |
186.24 g/mol |
Nombre IUPAC |
thieno[2,3-c][1,6]naphthyridine |
InChI |
InChI=1S/C10H6N2S/c1-3-11-5-8-7-2-4-13-10(7)6-12-9(1)8/h1-6H |
Clave InChI |
WPUOLLPLHCWNRD-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C3C=CSC3=CN=C21 |
SMILES canónico |
C1=CN=CC2=C3C=CSC3=CN=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B186421.png)



![3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186428.png)
![2-[(4-Amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B186429.png)

![Ethyl 4-[(4-methylpiperazine-1-carbothioyl)amino]benzoate](/img/structure/B186434.png)

![5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B186436.png)

